Methyl 3-(2,2-difluorovinyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8F2O2 |
|---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
methyl 3-(2,2-difluoroethenyl)benzoate |
InChI |
InChI=1S/C10H8F2O2/c1-14-10(13)8-4-2-3-7(5-8)6-9(11)12/h2-6H,1H3 |
InChI Key |
ZUHIHJCMCBAHMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C=C(F)F |
Origin of Product |
United States |
Computational and Theoretical Investigations of Methyl 3 2,2 Difluorovinyl Benzoate Reactivity
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) has become a important tool for elucidating the mechanisms of complex organic reactions. For reactions involving 2,2-difluorovinyl benzoates, a class of compounds to which Methyl 3-(2,2-difluorovinyl)benzoate belongs, DFT calculations have provided crucial insights into their reactivity, particularly in transition metal-catalyzed cross-coupling reactions. nih.govspringernature.comacs.org
Research on Ni-catalyzed cross-coupling reactions of 2,2-difluorovinyl benzoates (BzO-DFs) has utilized DFT to map out the reaction mechanism. nih.gov These studies are consistent with a mechanism that begins with the oxidative addition of the C(vinyl)-O(benzoate) bond to a Ni(0) complex. nih.gov This initial step is often the rate-determining step in the catalytic cycle. polyu.edu.hk
For a representative Ni-catalyzed coupling reaction of a 2,2-difluorovinyl benzoate (B1203000) with an arylboronic acid, DFT calculations have been employed to determine the energetics of the key steps. The calculations support a mechanism involving:
Oxidative Addition: The reaction is initiated by the regioselective oxidative addition of the 2,2-difluorovinyl benzoate to the Ni(0) catalyst. nih.gov
Ligand Exchange: The intermediate vinylnickel(II) benzoate complex can then undergo ligand exchange.
Transmetalation: Subsequent reaction with an organometallic nucleophile, such as an arylboronic acid, occurs.
Reductive Elimination: The final step is the reductive elimination to yield the cross-coupled product and regenerate the Ni(0) catalyst.
These computational studies highlight the importance of the electronic and steric effects of the ligands on the nickel catalyst in influencing the reaction pathway and efficiency.
Analysis of Gibbs Free Energy Profiles of Reaction Pathways
The analysis of Gibbs free energy profiles, calculated using DFT, provides a quantitative understanding of the feasibility and kinetics of a reaction. For the Ni-catalyzed cross-coupling of 2,2-difluorovinyl benzoates, the Gibbs free energy profile reveals the energy of each intermediate and transition state along the reaction coordinate. polyu.edu.hk
A key finding from these analyses is that the oxidative addition of the C(vinyl)-O(benzoate) bond to the Ni(0) center has a significant energy barrier, confirming it as the rate-determining step. polyu.edu.hk The subsequent steps, including transmetalation and reductive elimination, are generally associated with lower energy barriers, making them kinetically more facile.
Table 1: Representative Relative Gibbs Free Energies for a Ni-Catalyzed Cross-Coupling Reaction of a 2,2-Difluorovinyl Benzoate
| Step | Species | Relative Gibbs Free Energy (kcal/mol) |
| 1 | Reactants + Ni(0) Complex | 0.0 |
| 2 | Oxidative Addition Transition State | +27.2 |
| 3 | Oxidative Addition Product | +2.0 |
| 4 | Ligand Exchange Product | -12.4 |
| 5 | Transmetalation Transition State | Not specified |
| 6 | Reductive Elimination Product | Thermodynamically favorable |
Note: The data presented is based on a representative system from the literature and serves as an illustrative example for the class of 2,2-difluorovinyl benzoates. polyu.edu.hk
Electronic Structure Calculations for Fluorinated Vinyl Systems
The electronic structure of fluorinated vinyl systems like this compound is significantly influenced by the presence of the fluorine atoms. The high electronegativity of fluorine leads to a substantial polarization of the C-F bonds, which in turn affects the electron distribution in the entire molecule.
Computational studies on fluorinated hydrocarbons and related systems have shown that fluorination leads to a stabilization of the molecular orbitals. nih.gov This "perfluoro effect" can be observed in both the core and valence orbitals. The magnitude of the energy shift upon fluorination can provide insights into the character of the molecular orbitals. nih.gov
For this compound, the gem-difluorovinyl group (-CF2=CH-) is expected to have a strong electron-withdrawing effect. This influences the reactivity of the vinyl group and the aromatic ring. Electronic structure calculations, such as the analysis of frontier molecular orbitals (HOMO and LUMO), can help in predicting the sites of nucleophilic and electrophilic attack. The LUMO is likely to be localized on the difluorovinyl group, making it susceptible to nucleophilic attack, a key step in many of its reactions.
Computational Predictions of Reaction Selectivity and Kinetics
Computational chemistry plays a vital role in predicting the selectivity and kinetics of chemical reactions. For reactions involving this compound, computational models can help in understanding and predicting outcomes such as regioselectivity and stereoselectivity.
In the context of Ni-catalyzed cross-coupling reactions, DFT calculations have been instrumental in explaining the high regioselectivity observed for the cleavage of the C(vinyl)-O(benzoate) bond over other potentially reactive sites in the molecule. nih.govnih.gov The calculated energy barriers for different possible reaction pathways can be compared to determine the most likely outcome. The pathway with the lowest activation energy barrier will be the kinetically favored one.
Advanced Spectroscopic and Structural Characterization Methodologies for Methyl 3 2,2 Difluorovinyl Benzoate and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are cornerstone techniques for characterizing the hydrogen and carbon framework of Methyl 3-(2,2-difluorovinyl)benzoate.
In the ¹H NMR spectrum, distinct signals corresponding to each unique proton environment are expected. The methyl ester protons (-OCH₃) would typically appear as a sharp singlet around 3.9 ppm. The protons on the aromatic ring, being in a 1,3-disubstituted pattern, would produce a more complex series of multiplets in the aromatic region, generally between 7.4 and 8.2 ppm. The vinyl proton (-CH=CF₂) is expected to appear as a doublet of doublets due to coupling with the two non-equivalent fluorine atoms.
The ¹³C NMR spectrum provides information on the carbon backbone. The methyl carbon signal is expected around 52 ppm, while the ester carbonyl carbon (C=O) would appear significantly downfield, typically near 165 ppm. The aromatic carbons would generate a set of signals between approximately 128 and 135 ppm. The vinylic carbons are particularly diagnostic; the carbon atom bonded to the two fluorine atoms (=CF₂) would appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF), while the adjacent vinyl carbon (=CH-) would show a triplet due to two-bond coupling (²JCF).
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | -OCH₃ | ~3.9 | Singlet (s) | N/A |
| ¹H | -CH=CF₂ | ~6.0 - 6.5 | Doublet of Doublets (dd) | ³JHF (trans), ³JHF (cis) |
| ¹H | Aromatic H | ~7.4 - 8.2 | Multiplets (m) | JHH |
| ¹³C | -OCH₃ | ~52 | Quartet (q) | JCH |
| ¹³C | Aromatic C | ~128 - 135 | Multiple | N/A |
| ¹³C | -CH=CF₂ | ~90 - 100 | Triplet (t) | ²JCF |
| ¹³C | -CH=CF₂ | ~150 - 155 | Triplet (t) | ¹JCF ≈ 290 Hz |
| ¹³C | C=O | ~165 | Singlet (s) | N/A |
Fluorine-19 (¹⁹F) NMR is an indispensable technique for directly observing fluorine atoms in a molecule. Given that ¹⁹F has a nuclear spin of ½ and a natural abundance of 100%, this technique is highly sensitive. For this compound, the two fluorine atoms on the vinyl group are diastereotopic and thus chemically non-equivalent. This non-equivalence results in two distinct signals in the ¹⁹F NMR spectrum. nih.govresearchgate.net Each signal would appear as a doublet due to the large geminal coupling between them (²JFF). nih.govresearchgate.net Furthermore, each of these doublets would be further split into a doublet by the vinyl proton (³JHF). The chemical shifts for such gem-difluoroalkene moieties are typically observed in the range of -80 to -120 ppm. mdpi.com
Table 2: Predicted ¹⁹F NMR Data for this compound
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹⁹F | Fₐ (cis to Aryl) | ~ -80 to -120 | Doublet of Doublets (dd) | ²JFF, ³JHF (cis) |
| ¹⁹F | Fₑ (trans to Aryl) | ~ -80 to -120 | Doublet of Doublets (dd) | ²JFF, ³JHF (trans) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₈F₂O₂), the molecular weight is 198.17 g/mol .
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 198. The fragmentation pattern is expected to follow pathways characteristic of benzoate (B1203000) esters. nist.govchemicalbook.com Common fragmentation includes the loss of the methoxy (B1213986) radical (•OCH₃) to form a stable benzoyl-type cation at m/z 167. Another major fragmentation pathway involves the cleavage of the ester bond to lose a methoxycarbonyl radical (•COOCH₃), or alpha-cleavage with loss of the methoxy group, which is a common fragmentation pattern for esters. nist.gov
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Notes |
|---|---|---|
| 198 | [C₁₀H₈F₂O₂]⁺ | Molecular Ion (M⁺) |
| 167 | [M - •OCH₃]⁺ | Loss of methoxy radical |
| 139 | [M - •COOCH₃]⁺ | Loss of methoxycarbonyl radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a rapid and effective method for identifying the functional groups present in a compound.
The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent peak will be the strong C=O stretch of the ester group, typically found between 1715-1730 cm⁻¹. brainly.com The presence of the aromatic ring is confirmed by C=C stretching vibrations around 1600 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹. researchgate.net The C-O single bond stretches of the ester will appear in the 1000-1300 cm⁻¹ region. brainly.com The difluorovinyl group is characterized by a C=C stretch around 1650-1680 cm⁻¹ and strong C-F stretching absorptions, typically in the 1100-1300 cm⁻¹ region, which may overlap with the C-O stretches.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3100 - 3000 | C-H Stretch | Aromatic & Vinyl |
| ~2960 | C-H Stretch | Methyl (-CH₃) |
| ~1730 - 1715 | C=O Stretch | Ester |
| ~1680 - 1650 | C=C Stretch | Vinyl |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| ~1300 - 1100 | C-F & C-O Stretches | gem-Difluoro & Ester |
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal, one can map the electron density and thus determine the precise positions of all atoms in the crystal lattice, as well as bond lengths and angles.
While a specific crystal structure for this compound has not been reported in the literature, this technique has been successfully applied to confirm the molecular structures of other 2,2-difluorovinyl benzoate derivatives. nih.govresearchgate.net Such analyses would unambiguously confirm the connectivity of the atoms, the geometry of the difluorovinyl group, and the conformation of the entire molecule in the solid state.
Other Spectroscopic Methods (e.g., UV-Vis) for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. This technique is particularly useful for analyzing compounds with conjugated systems.
This compound contains a conjugated system comprising the benzene (B151609) ring, the ester carbonyl group, and the vinyl group. This conjugation is expected to give rise to strong π → π* electronic transitions. Based on data for similar aromatic esters, an absorption maximum (λmax) is expected in the ultraviolet region, likely between 230 and 280 nm.
Environmental and Sustainability Aspects in the Synthesis of Methyl 3 2,2 Difluorovinyl Benzoate
Development of Mild Reaction Conditions
The synthesis of gem-difluoroalkenes, a key structural motif in Methyl 3-(2,2-difluorovinyl)benzoate, has traditionally involved harsh reagents and forcing conditions. However, recent advancements have paved the way for syntheses under significantly milder conditions, contributing to a more sustainable chemical industry.
One notable approach involves the palladium-catalyzed reaction of fluorinated diazoalkanes with aromatic systems. This method allows for the direct introduction of a (2,2-difluorovinyl)-benzene group in a single step under mild reaction conditions. nih.gov The use of a simple palladium catalyst facilitates this transformation at room temperature, a significant improvement over traditional methods that often require elevated temperatures and strongly basic conditions. nih.gov
Another strategy focuses on the nickel-catalyzed cross-coupling reactions of 2,2-difluorovinyl benzoates with various coupling partners. These reactions can be performed at moderate temperatures (e.g., 60-80 °C) and demonstrate a high degree of functional group tolerance. nih.govresearchgate.net This versatility allows for the late-stage functionalization of complex molecules without the need for harsh protective group chemistry, thereby streamlining the synthetic process and reducing waste. nih.gov The development of these nickel-catalyzed methods provides a more accessible and environmentally friendly route to gem-difluoroenol ethers and gem-difluoroalkenes. researchgate.net
Furthermore, rhodium(III)-catalyzed C-H bond difluorovinylation has emerged as an efficient method that proceeds under mild conditions. researchgate.netacs.org This technique uses 2,2-difluorovinyl tosylate as a synthon and has been successfully applied to various substrates, showcasing broad synthetic utility and high efficiency at moderate temperatures (e.g., 60 °C). acs.org The continuous development of such catalytic systems is crucial for reducing the energy input and environmental impact associated with the synthesis of complex fluorinated molecules.
Table 1: Comparison of Reaction Conditions for the Synthesis of gem-Difluoroalkenes
| Method | Catalyst | Temperature (°C) | Key Features |
|---|---|---|---|
| Palladium-Catalyzed Carbene Transfer | Pd(II) complexes | Room Temperature | Direct one-step synthesis, avoids harsh bases. nih.gov |
| Nickel-Catalyzed Cross-Coupling | Ni(COD)₂/dppf | 60 - 100 | High functional group tolerance, versatile building blocks. nih.govresearchgate.net |
| Rhodium-Catalyzed C-H Activation | RhCp*(MeCN)₃(SbF₆)₂ | 60 | High efficiency, broad substrate scope. acs.org |
Atom Economy and Waste Reduction in Fluorination Reactions
Traditional fluorination methods can suffer from poor atom economy, utilizing reagents in stoichiometric amounts that result in significant byproduct formation. For example, the Gabriel synthesis of amines, an older synthetic method, is noted for its extremely low atom economy. primescholars.com While not a fluorination reaction, it serves as a classic example of how certain synthetic strategies can be inherently wasteful.
Modern approaches to fluorination aim to improve atom economy and reduce waste. The development of catalytic methods is paramount in this endeavor. For instance, the use of catalytic systems for hydrodefluorination and other fluorination reactions can significantly reduce the amount of reagents needed. researchgate.net Furthermore, the choice of the fluorinating agent itself has a substantial impact. The use of reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor® in flow chemistry systems can lead to more efficient reactions with less waste generation and improved safety. durham.ac.uk
The development of new, environmentally benign fluorinating agents is also a key area of research. For example, a recently developed method for synthesizing sulfonyl fluorides uses potassium fluoride (B91410) (KF) in a process that generates only non-toxic sodium and potassium salts as byproducts, representing a significant step towards greener fluorination chemistry. sciencedaily.com While not directly applicable to the synthesis of all fluorinated compounds, it highlights the trend towards safer and more sustainable reagents. The ultimate goal is to design synthetic routes where the majority of the atoms from the reactants are incorporated into the final product, thereby minimizing waste and maximizing efficiency.
Emerging Research Frontiers and Future Perspectives
Novel Catalytic Systems for C-F Bond Activation and Functionalization
A primary frontier in the chemistry of compounds like methyl 3-(2,2-difluorovinyl)benzoate is the development of more efficient and selective catalysts for carbon-fluorine (C-F) bond activation. The high strength of the C-F bond presents a significant challenge, yet its functionalization is key to synthesizing a wide array of valuable molecules. mdpi.comresearchgate.net
Recent progress has centered on transition metal catalysis, with a variety of metals demonstrating efficacy in transforming gem-difluoroalkenes. nih.gov Catalytic systems based on palladium, nickel, copper, cobalt, manganese, rhodium, iron, and ruthenium have been successfully employed. nih.govnih.govacs.orgrsc.orgnih.govresearchgate.net These reactions often proceed through a net C-F bond functionalization, typically involving a β-fluoride elimination step from a β-fluoroalkylmetal intermediate to yield monofluoroalkenes. nih.govnih.govnih.gov For instance, palladium-catalyzed cross-coupling reactions have been instrumental in this area. nih.gov A significant advancement involves the use of a dual Pd(II)/Cu(I) co-catalytic system that facilitates the arylation of gem-difluoroalkenes, proceeding through an arylation/isomerization sequence that notably avoids the common β-fluoride elimination pathway, thus retaining the difluoromethylene unit. rsc.org
Beyond traditional thermal catalysis, photoredox catalysis is emerging as a powerful, mild approach for C-F bond activation. nih.govresearchgate.net These light-mediated reactions can generate radical intermediates under gentle conditions, opening new avenues for functionalization. nih.govnih.gov The development of organic photoredox catalysts capable of efficiently reducing C-F bonds represents a significant step towards more sustainable synthetic methods. nih.gov
Future research is directed towards creating catalysts that offer greater substrate scope, improved functional group tolerance, and the ability to perform these transformations under more environmentally benign conditions. The ultimate goal is to develop catalytic systems that can selectively activate a single C-F bond in the presence of other reactive sites, providing precise control over molecular architecture.
Chemo- and Stereoselective Control in Difluorovinyl Chemistry
Achieving high levels of chemo- and stereoselectivity is a central theme in modern organic synthesis, and it is particularly crucial in the chemistry of difluorovinyl compounds. The geometric configuration (E or Z) of the resulting monofluorinated alkene can significantly impact its biological activity and material properties.
A landmark development has been the establishment of stereodivergent synthetic strategies. nih.govacs.org By carefully selecting the catalyst and reaction conditions, it is possible to control the outcome of a reaction to favor either the E or Z isomer from the same gem-difluoroalkene precursor. For example, in palladium-catalyzed cross-couplings of β,β-difluoroacrylates with boronic acids, the choice between a Pd(II) and a Pd(0) catalyst dictates the stereochemical outcome, enabling the selective synthesis of both E and Z monofluoroalkenes with excellent diastereoselectivity. nih.govacs.org This control is often achieved through different reaction manifolds, such as directed pathways involving chelation versus non-directed pathways. nih.gov
High stereoselectivity has also been observed in other transformations. Michael addition reactions utilizing gem-difluorovinyl compounds as Michael acceptors have been shown to proceed with remarkable stereocontrol, a finding supported by theoretical calculations. nih.govbeilstein-journals.orgresearchgate.net Furthermore, the tetrafunctionalization of fluoroalkynes has been developed to construct 5- to 7-membered nitrogen-containing heterocyclic rings bearing an (E)-1,2-difluorovinyl unit with excellent chemo-, regio-, and stereoselectivity. rsc.orgrsc.orgresearchgate.netresearchgate.net
The future in this area lies in designing more sophisticated catalytic systems, potentially involving chiral ligands, to achieve enantioselective C-F functionalization. Developing methods that allow for the predictable and switchable control of multiple stereocenters in a single operation remains a significant but highly desirable challenge.
| Catalyst System | Key Feature | Outcome |
| Pd(II)-based | Cross-coupling of boronic acids | Favors E-monofluoroalkene product |
| Pd(0)-based | Cross-coupling of boronic acids | Favors Z-monofluoroalkene product |
| Transition Metal Catalysts (General) | β-fluoride elimination | Monofluoroalkene synthesis |
| Photoredox Catalysts | Radical intermediate generation | C-F functionalization under mild conditions |
Expansion of Synthetic Utility and Applications
The unique electronic properties imparted by the gem-difluoroalkene moiety make it a valuable functional group in various scientific domains, particularly in medicinal chemistry. researchgate.netnih.govresearchgate.netsigmaaldrich.com A major focus of current research is to expand the synthetic utility of building blocks like this compound.
One of the most significant applications is the use of the gem-difluoroalkene group as a bioisostere of the carbonyl group. nih.govresearchgate.netnih.gov Replacing a metabolically vulnerable carbonyl with a stable gem-difluoroalkene can enhance the bioavailability and metabolic stability of drug candidates. researchgate.netdntb.gov.ua This strategy has been successfully applied to prolong the in vivo activity of various therapeutic agents.
Researchers are actively exploring new reactions to convert gem-difluoroalkenes into other valuable organofluorine motifs. researchgate.net These transformations include their use in the synthesis of complex heterocycles and as precursors to trifluoromethyl and difluoromethyl groups. nih.govnih.gov For example, 2,2-difluorovinyl benzoates have been established as versatile building blocks for the modular synthesis of gem-difluoroenol ethers through nickel-catalyzed cross-coupling reactions. researchgate.netnih.govdntb.gov.ua The development of such modular approaches allows for the late-stage functionalization of complex molecules, which is highly advantageous in drug discovery programs. nih.gov
Future efforts will likely concentrate on integrating the difluorovinyl group into a broader range of complex molecular scaffolds, including natural products and other biologically active compounds. nih.gov The development of robust and scalable synthetic routes will be critical for translating these laboratory-scale findings into practical applications in materials science and pharmaceutical development. researchgate.net
Advanced Mechanistic Investigations
A deeper understanding of reaction mechanisms is essential for the rational design of new catalysts and the optimization of existing synthetic methods. Advanced mechanistic studies, combining experimental techniques with computational analysis, are shedding light on the intricate pathways of C-F bond activation and functionalization.
A recurring mechanistic theme in the transition metal-catalyzed reactions of gem-difluoroalkenes is the formation of a β-fluoroalkylmetal intermediate, which readily undergoes β-fluoride elimination. nih.govnih.govnih.gov The thermodynamic driving force for this step is often the formation of a strong metal-fluoride bond. nih.gov
Computational studies, such as Density Functional Theory (DFT), have become indispensable for elucidating reaction pathways. For example, DFT calculations have helped to rationalize the stereodivergent outcomes in palladium-catalyzed reactions by comparing the energy profiles of different catalytic cycles (e.g., Pd(0)/Pd(II) vs. Pd(II)/Pd(IV)). rsc.org These studies can reveal subtle electronic and steric effects that govern selectivity. researchgate.net
Mechanistic experiments, such as kinetic studies and the isolation or trapping of intermediates, provide crucial validation for proposed catalytic cycles. For instance, investigations into a Pd(II)/Cu(I) co-catalyzed arylation reaction support a mechanism involving Pd(II)/Pd(III) intermediates and a β-migratory insertion step. rsc.org Similarly, studies on reactions involving gem-difluorovinyl iodonium (B1229267) salts have pointed to mechanisms involving neighboring group rearrangement. researchgate.net
The future of mechanistic investigation in this field will involve the use of more sophisticated spectroscopic and computational tools to probe transient intermediates and transition states with greater precision. Unraveling the complex interplay between the catalyst, substrate, and reagents will enable the development of next-generation catalytic systems with unprecedented efficiency and selectivity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 3-(2,2-difluorovinyl)benzoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves esterification of 3-(2,2-difluorovinyl)benzoic acid with methanol using acid catalysts (e.g., H₂SO₄) or coupling reagents like DCC/DMAP. Optimization includes solvent selection (e.g., anhydrous THF or DCM), temperature control (0–25°C), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitoring reaction progress with TLC or LC-MS ensures minimal byproducts. Yield improvements may require inert atmospheres (N₂/Ar) to prevent hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- ¹H NMR : A singlet for the methoxy group (δ ~3.9 ppm) and splitting patterns for aromatic protons (δ 7.2–8.1 ppm). The difluorovinyl group may show coupling (²JHF ~50 Hz) in ¹⁹F NMR (δ −100 to −120 ppm).
- IR : Strong ester carbonyl stretch (C=O, ~1720 cm⁻¹).
- LC-MS : Molecular ion peak [M+H]⁺ at m/z 228.04 (calculated for C₁₀H₈F₂O₂).
- X-ray crystallography (if crystalline): Confirms spatial arrangement of the difluorovinyl group .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,2-difluorovinyl group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of the difluorovinyl group activates the aromatic ring toward electrophilic substitution but may sterically hinder coupling at the ortho position. For Suzuki-Miyaura reactions, use Pd(PPh₃)₄ with aryl boronic acids in THF/Na₂CO₃. Computational studies (DFT) predict regioselectivity: meta-substitution is favored due to electronic deactivation by fluorine. Experimental validation via kinetic isotope effects (KIE) or Hammett plots is recommended .
Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Purity Assessment : Quantify impurities via HPLC (C18 column, acetonitrile/water mobile phase) and confirm with NMR.
- Biological Replicates : Use ≥3 independent assays (e.g., enzyme inhibition, cytotoxicity) with standardized protocols.
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., chloro vs. fluoro substituents) to isolate electronic contributions.
- Computational Docking : Molecular dynamics simulations (AutoDock Vina) identify binding site interactions, clarifying discrepancies between in vitro and cellular assays .
Q. How can computational chemistry predict the photophysical properties of this compound for material science applications?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps, predicting absorption maxima (λmax).
- Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate solvent polarity impacts (e.g., methyl benzoate vs. cyclohexanone).
- TD-DFT : Predict excited-state transitions; compare with experimental UV-Vis (λmax ~260–280 nm) and fluorescence spectra. Validate with transient absorption spectroscopy for triplet-state lifetimes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
